molecular formula C21H22N6O4 B2458718 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1396882-99-7

2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2458718
CAS RN: 1396882-99-7
M. Wt: 422.445
InChI Key: IGKNSBIZJCAVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound's relevance is closely tied to its structural analogs and derivatives, which are synthesized and structurally analyzed to assess their potential in various applications. For instance, the synthesis and evaluation of new piperazinyl-nitroimidazole derivatives for anti-HIV activity demonstrate the compound's structural analogs' potential in antiviral research (Al-Masoudi et al., 2007). Similarly, the synthesis of azole-containing piperazine derivatives for antibacterial, antifungal, and cytotoxic activities shows the broader spectrum of antimicrobial and anticancer potentials of such compounds (Gan et al., 2010).

Antimicrobial and Antitumor Activities

The compound's analogs exhibit significant antimicrobial activities, with synthesized piperazine derivatives showing variable and modest activity against different strains of bacteria and fungi (Patel et al., 2011). Additionally, the compound's relevance extends to antitumor research, where derivatives like imidazotetrazinones are explored for their potential as antitumor drugs, highlighting the importance of structural modifications in enhancing therapeutic properties (Clark et al., 1995).

Anti-inflammatory and Analgesic Properties

The synthesis of novel derivatives also explores anti-inflammatory and analgesic properties, indicating the compound's potential in developing new therapeutic agents for pain and inflammation management. For instance, derivatives synthesized from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, underscoring the importance of these chemical modifications (Abu‐Hashem et al., 2020).

Antioxidant Activities

Further, the synthesized derivatives of the compound exhibit antioxidant activities, providing a basis for the development of antioxidant agents. This aspect is crucial in combating oxidative stress-related diseases, thereby broadening the compound's applicability in medicinal chemistry (Bassyouni et al., 2012).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-15-22-6-7-27(15)20-5-4-19(23-24-20)25-8-10-26(11-9-25)21(28)13-29-16-2-3-17-18(12-16)31-14-30-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKNSBIZJCAVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

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